(E)-N-(6-(N-propylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
This compound features a benzo[d]thiazole core substituted with an N-propylsulfamoyl group at position 6 and an (E)-acrylamide linkage to a 3,4,5-trimethoxyphenyl moiety.
- Sulfamoyl group: Enhances solubility and target-binding affinity.
- Trimethoxyphenyl group: Known for microtubule-disrupting activity in anticancer agents .
- Acrylamide linkage: Stabilizes the E-configuration, critical for bioactivity .
Properties
IUPAC Name |
(E)-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S2/c1-5-10-23-33(27,28)15-7-8-16-19(13-15)32-22(24-16)25-20(26)9-6-14-11-17(29-2)21(31-4)18(12-14)30-3/h6-9,11-13,23H,5,10H2,1-4H3,(H,24,25,26)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEKLBXSTPCQNZ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6-(N-propylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a novel derivative within the benzothiazole family known for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, an acrylamide linkage, and a propylsulfamoyl group. Its molecular formula is with a molecular weight of 394.45 g/mol. The presence of the trimethoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. The compound's structural analogs have shown moderate to good activity against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis). For instance, compounds derived from similar structures reported minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL against M. tuberculosis .
Cytotoxicity and Anticancer Potential
The compound has been evaluated for cytotoxic effects against several cancer cell lines, including A549 (lung), MCF7 (breast), and HeLa (cervix). In vitro studies revealed IC50 values ranging from 0.14 to 8.59 µM for structurally related benzothiazole derivatives . The ability to inhibit human type IIα topoisomerase was also noted, indicating potential as an anticancer agent through mechanisms that disrupt DNA replication.
Inhibition of Topoisomerases
Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. The inhibition of topoisomerases by this compound could lead to DNA damage in rapidly dividing cancer cells, contributing to its cytotoxic effects .
Interaction with Serum Proteins
Binding studies have shown that the compound interacts effectively with human serum albumin (HSA), which may enhance its therapeutic efficacy by prolonging circulation time in the bloodstream . The binding constants observed were significant, indicating strong interactions that could influence pharmacokinetics.
Case Studies and Research Findings
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 | 0.14 | Topoisomerase IIα inhibition |
| Study 2 | MCF7 | 0.31 | Apoptosis induction |
| Study 3 | HeLa | 8.59 | Cell cycle arrest |
Scientific Research Applications
The compound (E)-N-(6-(N-propylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on recent research findings and case studies.
Properties
- Molecular Formula : C19H24N2O4S
- Molecular Weight : 372.47 g/mol
- CAS Number : Not readily available in the literature.
Antimicrobial Activity
Recent studies have indicated that compounds containing benzo[d]thiazole derivatives exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have shown efficacy against various bacterial strains, including multidrug-resistant pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several thiazole derivatives, revealing that compounds with similar structures to This compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics .
Anticancer Potential
The compound's structural characteristics suggest it may interact with cancer cell pathways. Research has indicated that benzo[d]thiazole derivatives can inhibit specific kinases involved in tumor growth.
Case Study: Cytotoxic Effects
In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest .
Enzyme Inhibition
Compounds with benzo[d]thiazole scaffolds have been identified as dual inhibitors of casein kinase 1 (CK1), which is implicated in various neurodegenerative diseases.
Research Findings
Studies have demonstrated that these compounds can effectively modulate CK1 activity, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Drug Development
Given its promising biological activities, the compound is under investigation for its potential as a lead compound in drug development.
Insights from Current Research
Ongoing research focuses on optimizing the synthesis of this compound to enhance its bioavailability and reduce toxicity while maintaining its therapeutic efficacy .
Comparison with Similar Compounds
Core Structural Elements
Key Observations :
- The trimethoxyphenyl group in the target compound and YLT26 is associated with microtubule inhibition , while thiophene or chlorophenyl substituents (e.g., ) correlate with antimicrobial activity.
- Sulfamoyl/methylsulfonyl groups at position 6 of benzothiazole improve water solubility and enzymatic binding compared to unsubstituted analogs .
Pharmacological Activity Comparison
Notable Trends:
Critical Factors :
- Temperature control during cyclization prevents byproduct formation in benzothiazole synthesis .
- Microwave-assisted synthesis (e.g., ) improves yields (≥80%) compared to traditional methods (~60%).
Physicochemical Properties
Insights :
- The N-propylsulfamoyl group in the target compound balances lipophilicity (LogP ~3.2) and aqueous solubility , critical for bioavailability.
- Methylsulfonyl derivatives (e.g., ) exhibit higher thermal stability due to stronger sulfone bonds.
Structure-Activity Relationship (SAR) Insights
- Benzothiazole Core : Essential for DNA intercalation and kinase binding .
- 6-Substituents :
- Sulfamoyl > methylsulfonyl > acetyl : Sulfamoyl improves solubility without compromising binding .
- N-propyl chain : Enhances membrane permeability vs. shorter alkyl chains .
- 3,4,5-Trimethoxyphenyl : Critical for antimitotic activity ; removal reduces potency by >10-fold .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?
Methodological Answer: Synthesis optimization involves:
- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, as seen in thiazole-acrylamide derivatives .
- Amidation Steps : Employ carbodiimide coupling agents (e.g., EDC/HOBt) for acrylamide bond formation, ensuring pH control (6.5–7.5) to minimize side reactions .
- Purification : Utilize flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Yield Improvement : Optimize reaction time (e.g., 12–24 hours for amidation) and stoichiometric ratios (1.2 equivalents of 3,4,5-trimethoxybenzoyl chloride) to maximize yields .
Q. How can structural discrepancies in NMR or MS data be resolved during characterization?
Methodological Answer:
- NMR Analysis : Compare experimental and NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian). For example, the acrylamide proton typically resonates at δ 6.8–7.2 ppm, while the trimethoxyphenyl group shows peaks at δ 3.7–3.9 ppm .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks. Discrepancies >2 ppm may indicate impurities; re-purify via preparative HPLC (C18 column, acetonitrile/water gradient) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (e.g., using slow evaporation in dichloromethane/methanol) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Core Modifications : Replace the propylsulfamoyl group with methylsulfonyl or cyclopropylsulfonamide to assess solubility and target affinity .
- Functional Group Variations : Substitute the 3,4,5-trimethoxyphenyl group with halogenated (e.g., 3-chlorophenyl) or heteroaromatic (e.g., thiophene) moieties to evaluate bioactivity changes .
- In Vitro Assays : Test analogues against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, correlating IC50 values with structural features .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Target Identification : Perform proteomics (e.g., affinity chromatography with immobilized compound) or kinase profiling (e.g., Eurofins KinaseProfiler™) to identify binding partners .
- Binding Kinetics : Use surface plasmon resonance (SPR) to measure dissociation constants () and residence times. For example, a suggests high affinity for tubulin or HDACs .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., using GROMACS) to identify critical hydrogen bonds (e.g., between acrylamide carbonyl and Lys352 of HSP90) .
Q. What experimental designs mitigate contradictions in cytotoxicity data across different cell lines?
Methodological Answer:
- Dose-Response Curves : Use 8–10 concentration points (e.g., 0.1–100 µM) and normalize to positive controls (e.g., doxorubicin) .
- Metabolic Interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolite-driven toxicity .
- Synergy Studies : Combine with standard chemotherapeutics (e.g., paclitaxel) and calculate combination index (CI) via Chou-Talalay method to distinguish additive vs. antagonistic effects .
Q. How can in vivo efficacy and toxicity be balanced in preclinical models?
Methodological Answer:
- Pharmacokinetics : Administer intravenously (5 mg/kg) or orally (10 mg/kg) in murine models, measuring plasma half-life () via LC-MS/MS. Optimize formulations (e.g., PEGylated nanoparticles) to enhance bioavailability .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly. Histopathology of liver/kidney tissue identifies off-target effects .
- Efficacy Endpoints : Use xenograft models (e.g., HT-29 colon cancer) and measure tumor volume reduction (>50% vs. control) as a benchmark .
Q. What computational tools predict metabolic stability and off-target interactions?
Methodological Answer:
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify labile sites (e.g., sulfamoyl hydrolysis). Introduce fluorine atoms at meta positions to block CYP3A4-mediated oxidation .
- Off-Target Screening : Dock the compound into the ChEMBL database (>2 million targets) via AutoDock Vina. Prioritize targets with docking scores < −8.0 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
